5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been discussed in several papers. For instance, a study discusses the synthesis of a novel series of alkyl sulfamide substituted pyrimidines . Another paper discusses the successful synthesis of a novel racemic secondary alcohol through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed in several studies. For example, a study used HOMO and LUMO analysis to determine the charge transfer within the molecule . The stability of the molecule arising from hyper-conjugative interaction and charge delocalization was analyzed using NBO analysis .Chemical Reactions Analysis
A study discusses the Suzuki cross-coupling reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with several aryl/heteroaryl boronic acids using a Pd(0) catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been discussed in several papers. For instance, a study provides the molecular weight of a related compound .Scientific Research Applications
Antimicrobial and Antifungal Activities
5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one and its derivatives have been extensively studied for their antimicrobial and antifungal properties. Research has demonstrated that these compounds exhibit significant activity against various bacterial and fungal strains, making them potential candidates for the development of new antimicrobial agents. For instance:
Synthesis and Antimicrobial Activities
Some novel 1,2,4-triazole derivatives, including those related to this compound, have been synthesized and shown to possess antimicrobial activities against various microorganisms, including strains of bacteria and fungi (Kaneria et al., 2016), (Safonov & Panasenko, 2022).
Synthesis and Antifungal Evaluation
Novel 1,2,4-triazolylmercaptoacetylthiosemicarbazide and 1,2,4-triazolylmercaptomethyl-1,3,4-thiadiazole analogs have been synthesized and evaluated for their in vitro antifungal activity, showing potential as antifungal agents (Terzioğlu Klip et al., 2010).
Synthesis and Characterization
The synthesis and characterization of 1,2,4-triazole derivatives, including this compound, have been a focus of research to understand their properties and potential applications:
One-pot Synthesis and Characterization
Studies have explored the one-pot synthesis of these compounds and their characterization using various techniques such as UV–vis, FTIR, NMR, and X-ray crystallography, providing insights into their molecular structures (Jiang et al., 2014).
Crystal Structure Analysis
The crystal structure of related compounds has been studied, revealing details about their molecular configuration and potential interactions, which are crucial for understanding their pharmacological properties (Wang & Dong, 2009).
Potential in Corrosion Inhibition
Research also indicates the potential application of 1,2,4-triazole derivatives in corrosion inhibition, particularly in protecting metals against corrosion in various environments:
- Gravimetric Studies of Triazole-Based Compounds: Studies have demonstrated that these compounds can serve as effective corrosion inhibitors for metals, highlighting an industrial application beyond biomedical uses (Al-amiery et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(4-bromophenyl)-1,4-dihydro-1,2,4-triazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRHDMJAUMODNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347044 | |
Record name | 5-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33199-41-6 | |
Record name | 5-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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